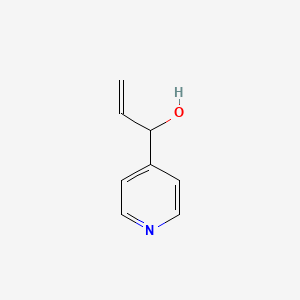![molecular formula C16H30N4O6 B12439947 bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)
bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate: is a chiral compound that has garnered significant interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate typically involves the reaction of (1S,2S)-1,2-diaminocyclohexane with tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired diastereomer. The reaction conditions often include the use of solvents such as dichloromethane and the application of nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
Chemistry: In chemistry, bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate is used as a chiral ligand in asymmetric synthesis. It facilitates the formation of chiral centers in target molecules, making it valuable in the production of enantiomerically pure compounds .
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows it to interact selectively with biological molecules, providing insights into stereospecific processes.
Medicine: In medicine, this compound is explored for its potential as a drug precursor. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-based drugs with improved efficacy and reduced side effects .
Industry: Industrially, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a chiral catalyst in various reactions enhances the efficiency and selectivity of industrial processes .
作用机制
The mechanism of action of bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate involves its interaction with molecular targets through its chiral centers. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. These complexes can facilitate various chemical transformations, including oxidation, reduction, and substitution reactions. The molecular pathways involved often include coordination with transition metals, leading to the activation of substrates and the formation of desired products .
相似化合物的比较
(1S,2S)-1,2-Diaminocyclohexane: A precursor to bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate, used in similar applications.
(1R,2R)-1,2-Diaminocyclohexane: An enantiomer with different stereochemistry, leading to different reactivity and selectivity.
(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine: Another chiral diamine used in asymmetric synthesis and catalysis
Uniqueness: this compound is unique due to its specific stereochemistry and ability to form stable complexes with metal ions. This property makes it particularly valuable in asymmetric synthesis and catalysis, where the formation of chiral centers is crucial .
属性
分子式 |
C16H30N4O6 |
|---|---|
分子量 |
374.43 g/mol |
IUPAC 名称 |
bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C16H30N4O6/c17-9-5-1-3-7-15(9,19)25-13(23)11(21)12(22)14(24)26-16(20)8-4-2-6-10(16)18/h9-12,21-22H,1-8,17-20H2/t9-,10-,11?,12?,15-,16-/m0/s1 |
InChI 键 |
MFVQDCVXBFOJRQ-IZSNDHKZSA-N |
手性 SMILES |
C1CC[C@]([C@H](C1)N)(N)OC(=O)C(C(C(=O)O[C@]2(CCCC[C@@H]2N)N)O)O |
规范 SMILES |
C1CCC(C(C1)N)(N)OC(=O)C(C(C(=O)OC2(CCCCC2N)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


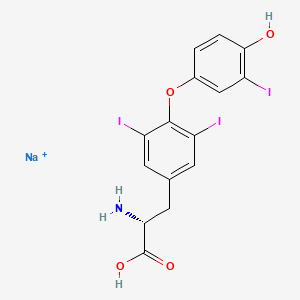

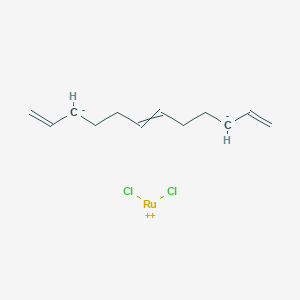
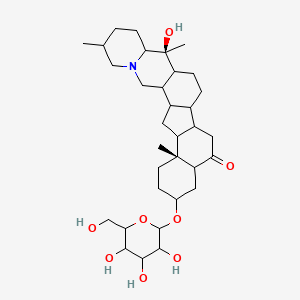
![Bicyclo[3.1.1]heptanethiol, 2,6,6-trimethyl-, silver(1+) salt](/img/structure/B12439893.png)

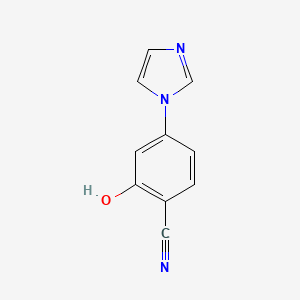
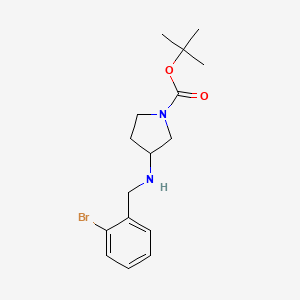
![(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4'-fluoro-[1,1'-biphenyl]-4-yl}piperidine hydrochloride](/img/structure/B12439936.png)
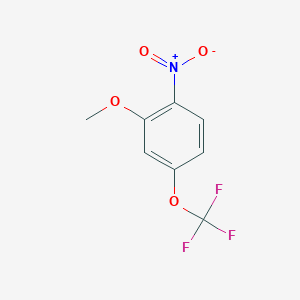
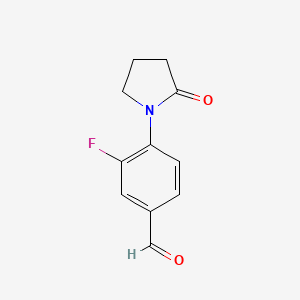
![1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12439953.png)
